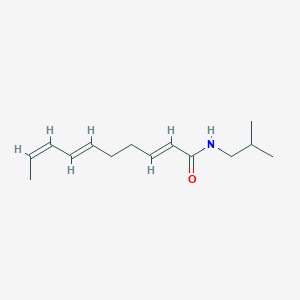
(2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide is a natural product found in Acmella oleracea and Blainvillea acmella with data available.
Applications De Recherche Scientifique
Antioxidant Activities
(Chakthong et al., 2019) explored the properties of a compound similar to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide, found in the stems of Zanthoxylum nitidum. This study discovered slight antioxidant activities through DPPH and ABTS radical scavenging assays.
Chemical Composition Analysis
Research by (Huang et al., 2012) on Zanthoxylum bungeanum identified compounds related to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide. The study focused on the extensive spectroscopic analysis of these compounds.
Host-Selective Toxin Precursor
(Nakatsuka et al., 1990) identified a biological precursor of AK-toxins, produced by Alternaria alternata, closely related to the compound . This research contributes to understanding the biosynthesis of host-selective toxins in plant pathogens.
Synthesis of Novel Compounds
(Badrey & Gomha, 2012) investigated the synthesis of interesting heterocycles, including a compound analogous to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide. This study's findings are significant for the development of potential anti-tumor agents.
Sensory Active Compounds in Spices
(Ley et al., 2006) researched Spilanthes acmella, a plant used as a spice, and isolated compounds including one structurally related to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide. This work adds to our understanding of taste-active compounds in spices.
Mosquito Larvicide
(Lalonde et al., 2004) found that a compound similar to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide, derived from Achillea millefolium, exhibited significant larvicidal activity against Aedes triseriatus mosquitoes.
Propriétés
Nom du produit |
(2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
(2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4-,7-6+,11-10+ |
Clé InChI |
BXOCHUWSGYYSFW-NIYQBQGDSA-N |
SMILES isomérique |
C/C=C\C=C\CC/C=C/C(=O)NCC(C)C |
SMILES canonique |
CC=CC=CCCC=CC(=O)NCC(C)C |
Densité |
0.945-0.947 |
Description physique |
Clear, colourless to yellowish brown oil or semisolid; sweet aroma with tingling sensation |
Solubilité |
Insoluble in water Soluble (in ethanol) |
Synonymes |
(2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamid affinin N-isobutyl-2E-decenamide spilanthol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



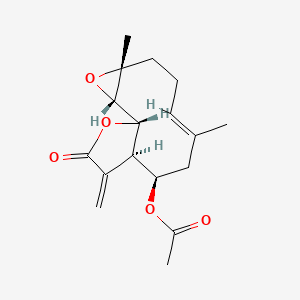
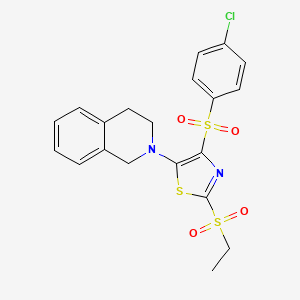
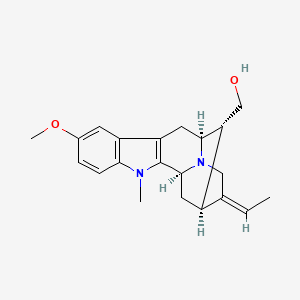
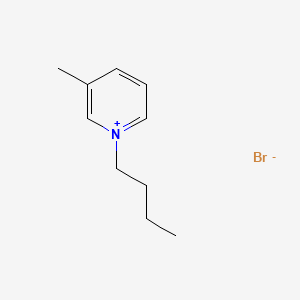
![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B1254743.png)
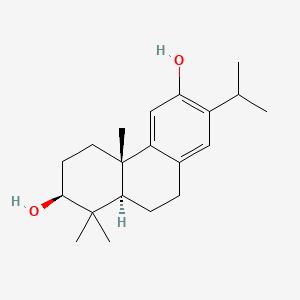
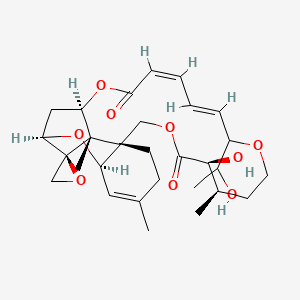
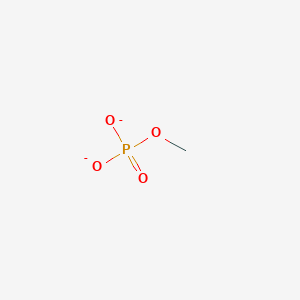
![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-6-Amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxy-4-(methylamino)cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1254750.png)
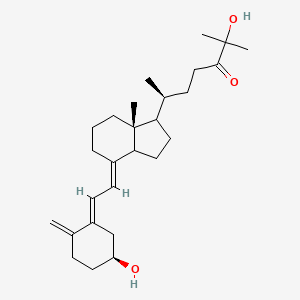
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1254752.png)
![7-Hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde](/img/structure/B1254753.png)
![2-[(5Z)-5-[[5-(hydroxymethyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1254754.png)
![(5E)-5-[(2E,4E)-5-(2,6,6-Trimethyl-1-cyclohexenyl)-3-methyl-2,4-pentadien-1-ylidene]-4-methyl-5,6-dihydro-2H-pyran-2-one](/img/structure/B1254755.png)